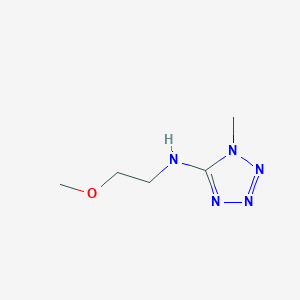

N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine” is a chemical compound that contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-member ring of four nitrogen atoms and one carbon atom . The compound also contains a methoxyethyl group and a methylamine group attached to the tetrazole ring.

Chemical Reactions Analysis

The reactivity of “N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine” would be influenced by the presence of the tetrazole ring and the methoxyethyl and methylamine groups. Tetrazoles are known to participate in a variety of chemical reactions, including substitution and addition reactions . The methoxyethyl and methylamine groups could also participate in reactions, depending on the conditions.Applications De Recherche Scientifique

- Scientific Field : Polymer Science

- Application Summary : This polymer is thermoresponsive and exhibits a lower critical solution temperature (LCST)–type phase transition . It’s used in the creation of non-ionic water-soluble polymers .

- Methods of Application : The polymer was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . The thermoresponsive behavior in aqueous solution was analyzed via turbidimetry and dynamic light scattering (DLS) .

- Results : The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions . This rise is attributed to the polymers’ hydrophobic end groups incorporated via the RAFT agents .

- Scientific Field : Polymer Chemistry

- Application Summary : These polymers are used in the study of thermoresponsive properties .

- Methods of Application : The polymers were prepared using hydrosilylation-promoted group transfer polymerization .

- Results : The homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increased by decreasing the degree of polymerization (x) .

Poly(N,N-bis(2-methoxyethyl)acrylamide)

Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers

- Poly(2-methoxyethyl acrylate)-based Polyurethane

- Scientific Field : Material Science

- Application Summary : This study focuses on the mechanical and thermal properties of a newly synthesized solid poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) .

- Methods of Application : The PMEA-based PUs with various molecular weights were synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .

- Results : The study found that the obtained PMEA-based PUs were thermoplastic .

- Poly(2-methoxyethyl acrylate) (PMEA)-based Polyurethane

- Scientific Field : Material Science

- Application Summary : This study focuses on the mechanical and thermal properties of a newly synthesized solid poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) .

- Methods of Application : The PMEA-based PUs with various molecular weights were synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .

- Results : The study found that the obtained PMEA-based PUs were thermoplastic .

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-1-methyltetrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5O/c1-10-5(7-8-9-10)6-3-4-11-2/h3-4H2,1-2H3,(H,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPZITKWQOHVAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)NCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate](/img/structure/B1373615.png)